1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene
Overview
Description
1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene is an organic compound with the molecular formula C16H16Cl2S2. This compound features a benzene ring substituted with a chlorine atom and a butyl chain that is further substituted with a sulfanyl group and a 4-chlorophenyl group. It is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with 4-[(4-chlorophenyl)sulfanyl]butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the sulfanyl groups to thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or aniline in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or dechlorinated products.
Scientific Research Applications
1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential use in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene depends on its specific application. In biological systems, it may interact with cellular components such as proteins or DNA, leading to various biological effects. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(4-chlorophenoxy)benzene: Similar structure but with an ether linkage instead of a sulfanyl group.
Bis(4-chlorophenyl) sulfide: Contains two 4-chlorophenyl groups linked by a sulfide bond.
S-(4-Chlorophenyl) 4-chlorobenzenesulfonothioate: Features a sulfonothioate group instead of a sulfanyl group.
Uniqueness
1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-chloro-4-[4-(4-chlorophenyl)sulfanylbutylsulfanyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2S2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10H,1-2,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIXZVKTIWEDJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCCSC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968956 | |
Record name | 1,1'-(Butane-1,4-diyldisulfanediyl)bis(4-chlorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-96-1 | |
Record name | NSC12552 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(Butane-1,4-diyldisulfanediyl)bis(4-chlorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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